molecular formula C13H15NO2 B13942637 1-(3-Ethylisoxazol-5-yl)-1-phenylethanol

1-(3-Ethylisoxazol-5-yl)-1-phenylethanol

Cat. No.: B13942637
M. Wt: 217.26 g/mol
InChI Key: HJOIQRSMKUBMTM-UHFFFAOYSA-N
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Description

1-(3-Ethylisoxazol-5-yl)-1-phenylethanol is a secondary alcohol derivative featuring a phenyl group and a 3-ethylisoxazole moiety attached to the ethanol backbone.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-(3-ethyl-1,2-oxazol-5-yl)-1-phenylethanol

InChI

InChI=1S/C13H15NO2/c1-3-11-9-12(16-14-11)13(2,15)10-7-5-4-6-8-10/h4-9,15H,3H2,1-2H3

InChI Key

HJOIQRSMKUBMTM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1)C(C)(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for 1-(3-Ethylisoxazol-5-yl)-1-phenylethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethylisoxazol-5-yl)-1-phenylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce the corresponding alcohol or amine.

Scientific Research Applications

1-(3-Ethylisoxazol-5-yl)-1-phenylethanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Ethylisoxazol-5-yl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enzyme Interactions and Inhibition

  • Ethylbenzene Dehydrogenase (EbDH): (S)-1-Phenylethanol acts as a competitive inhibitor (product inhibition) with moderate efficacy, while bulkier analogs like 1-(2-naphthyl)ethanol show enhanced inhibition due to better hydrophobic fit .
  • Cholinesterase Inhibition: Derivatives like 2-[(1-benzylpiperidine-4-yl)amino]-1-phenylethanol exhibit 79.5% inhibition of butyrylcholinesterase at 100 µM, highlighting the role of nitrogen-containing substituents .

Structural Modifications and Functional Outcomes

  • Heterocyclic Substitutions: Pyrazole derivatives (e.g., 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol) demonstrate anticancer activity via cell cycle arrest and autophagy in A549 lung cancer cells . Isoxazole-containing analogs (e.g., compound 14b in ) are designed as DHODH inhibitors, suggesting that 1-(3-Ethylisoxazol-5-yl)-1-phenylethanol may similarly target nucleotide biosynthesis pathways .

Key Research Findings and Trends

  • Biodegradation Pathways: Ethylbenzene is degraded via 1-phenylethanol and acetophenone intermediates in Denitrifying strain EbN1, with substrate-specific protein induction observed .
  • Enantiomeric Resolution: Kinetic resolution using Novozyme 435 lipase achieves enantiomerically pure 1-phenylethanol (R/S selectivity > 20) under optimized conditions .

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